molecular formula C17H13N3O3 B5729960 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline

3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline

Cat. No.: B5729960
M. Wt: 307.30 g/mol
InChI Key: SFHPLLXPEFQMTA-UHFFFAOYSA-N
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Description

3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a 2-furyl group. This compound is part of a class of compounds known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be performed on the quinoline ring to produce dihydroquinoline derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and oxadiazole rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may involve bases like sodium hydroxide (NaOH).

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Dihydroquinoline derivatives.

  • Substitution: : Various substituted quinoline and oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential in various assays, including antimicrobial and antitumor activities. It can be used to study biological pathways and interactions with biomolecules.

Medicine

Medically, this compound has been investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases, such as cancer and infections.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyquinoline: : Similar in structure but lacks the oxadiazole and furyl groups.

  • 1,2,4-Oxadiazole derivatives: : Similar oxadiazole ring but different substituents on the ring.

  • Furyl-substituted quinolines: : Similar furyl group but different core structures.

Uniqueness

3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline is unique due to its combination of quinoline, oxadiazole, and furyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-(furan-2-yl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-10-5-3-6-11-9-12(16(21-2)18-14(10)11)15-19-17(23-20-15)13-7-4-8-22-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHPLLXPEFQMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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